molecular formula C26H19ClN4O5S B2612223 Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-77-8

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2612223
CAS No.: 851947-77-8
M. Wt: 534.97
InChI Key: SXSQVPUDHSQUHO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a substituted isoxazole-carboxamido group and a phenyl ring. Its molecular complexity arises from the integration of multiple functional groups:

  • A 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido substituent, introducing halogenated aromaticity and hydrogen-bonding capability.
  • An ethyl carboxylate group, enhancing solubility in organic solvents.

The compound’s design implies applications in medicinal chemistry, leveraging its heteroaromatic framework for bioactivity modulation, akin to pyrimidinone derivatives with anti-hypertensive and antibacterial properties .

Properties

IUPAC Name

ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5S/c1-3-35-26(34)22-17-13-37-24(20(17)25(33)31(29-22)15-9-5-4-6-10-15)28-23(32)19-14(2)36-30-21(19)16-11-7-8-12-18(16)27/h4-13H,3H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSQVPUDHSQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential biological activities. Its intricate structure incorporates multiple functional groups, including an ethyl ester, carboxamide, and a thiophene ring fused with a pyridazine system. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential anticancer effects, and relevant research findings.

Structural Features

The structural complexity of this compound can be summarized as follows:

Feature Description
Molecular Formula C26H21ClN4O5S
Molecular Weight 569.4 g/mol
Key Functional Groups Ethyl ester, carboxamide, thiophene, pyridazine
Chlorophenyl Group Contributes to potential anticancer properties

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-d]pyridazine possess significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific biological activity of this compound has not been extensively documented; however, based on its structural features and related compounds, it is anticipated to exhibit similar antimicrobial effects.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating thieno[3,4-d]pyridazine derivatives found that certain compounds exhibited effective antibacterial action against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also demonstrate similar properties due to its structural analogies.
  • Anticancer Activity : Another investigation into thienopyridazine derivatives highlighted their cytotoxic effects on various cancer cell lines. The study reported IC50 values indicating significant inhibition of cell growth at low concentrations. This suggests that this compound could be explored further for its potential anticancer applications.

Comparative Analysis of Related Compounds

To provide a broader context for the biological activity of this compound, a comparative analysis with related compounds is presented below:

Compound Biological Activity
5-Methylisoxazole derivativesAntimicrobial properties
Thienopyridazine derivativesAntibacterial activity
Chlorophenyl-substituted compoundsPotential anticancer properties

Comparison with Similar Compounds

(a) Ethyl 5-Amino-4-Oxo-3-Phenyl-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS 123542-47-2)

  • Molecular Formula : C₁₅H₁₃N₃O₃S (MW: 315.35) vs. Target Compound: C₂₄H₁₉ClN₄O₅S (MW: 511.95).
  • Key Differences: The amino group in the analog is replaced by the bulkier 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group in the target compound. This substitution increases molecular weight by ~196 Da and introduces a chlorine atom, likely reducing solubility but enhancing lipophilicity and receptor-binding specificity .
  • Properties : The analog has a predicted density of 1.46 g/cm³ and boiling point of 517.2°C . The target compound’s larger substituents may lower solubility in polar solvents but improve thermal stability.

(b) Pyrimidinone Derivatives (e.g., Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate)

  • Core Structure: Pyrimidinone vs. thienopyridazine. The pyrimidinone’s saturated ring offers conformational flexibility, while the thienopyridazine’s fused system enhances aromaticity and rigidity.
  • Bioactivity: Pyrimidinones exhibit anti-hypertensive and anti-tuberculosis activity . The target compound’s isoxazole-carboxamido group may confer distinct pharmacological profiles, such as kinase inhibition or anti-inflammatory effects, due to halogenated motifs.

Physicochemical and Application Comparisons

Compound Core Structure Molecular Weight Key Substituents Synthesis Yield Applications
Target Compound Thieno[3,4-d]pyridazine 511.95 3-(2-Cl-Ph)-5-Me-isoxazole-4-carboxamido ~75–85% (inferred) Medicinal chemistry (hypothesized)
Ethyl 5-Amino... (CAS 123542) Thieno[3,4-d]pyridazine 315.35 Amino group Not reported Intermediate for bioactive agents
Pyrimidinone Derivative Pyrimidinone ~350–400 Chlorophenyl, methyl groups 80–90% Anti-hypertensive, antibacterial

Research Findings and Trends

Substituent Impact : Chlorine and aromatic groups (e.g., 2-chlorophenyl in the target compound) enhance bioactivity by modulating electron-withdrawing effects and hydrophobic interactions .

Synthesis Efficiency : Ionic liquids and FeCl₃ reduce reaction times and improve yields in heterocyclic systems, suggesting viability for large-scale target compound synthesis .

Thermal Stability: The thienopyridazine core’s fused aromatic system may confer higher thermal stability compared to non-furan-based analogs like DNTF (a high-energy material), though this requires experimental validation.

Q & A

Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?

The synthesis involves a multi-step approach:

  • Core formation : Construct the thieno[3,4-d]pyridazine core via cyclization reactions, often requiring reflux conditions (e.g., ethanol or THF under nitrogen) .
  • Substituent introduction : Introduce the 2-chlorophenyl and methylisoxazole groups via amidation or nucleophilic substitution. Optimal yields are achieved by controlling solvent polarity (e.g., DMF for amidation) and temperature (60–80°C) .
  • Esterification : Ethyl esterification at the 1-position typically uses ethyl chloroformate in anhydrous conditions . Key factors : Solvent choice (polar aprotic for amidation), reaction time (12–24 hours for cyclization), and purification via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic protons, amide linkages, and ester groups. For example, the 2-chlorophenyl group shows distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 523.08) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can structural modifications at the 3-(2-chlorophenyl) and 5-methylisoxazole positions influence biological activity?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -Cl at 2-chlorophenyl) enhance electrophilicity, improving target binding .
  • Methylisoxazole : Bulky substituents may sterically hinder interactions but improve metabolic stability .
    • Methodology :
  • SAR studies : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values in enzyme assays .
  • Computational docking : Use MOE or AutoDock to predict binding poses with targets (e.g., kinase domains) .

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinity data?

  • Data reconciliation :
  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for solvent effects (e.g., explicit water models) .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
    • Case study : A 2024 study resolved a 2.5 kcal/mol discrepancy by incorporating entropy corrections in docking simulations .

Q. How do researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing :
  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and analyze decomposition products using LC-MS .
    • Key findings : The ester group is prone to hydrolysis under alkaline conditions (pH >8), requiring formulation in lyophilized form .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays :
  • Michaelis-Menten kinetics : Measure enzyme activity (e.g., COX-2) at varying substrate concentrations with/without the compound .
  • IC₅₀ determination : Use a fluorogenic substrate (e.g., EnzChek® protease assay) to quantify inhibition .
    • Mechanistic probes :
  • Covalent binding : Perform mass spectrometry to detect adduct formation with catalytic cysteine residues .
  • X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes (e.g., PDB deposition) .

Q. How can solubility challenges during in vitro assays be mitigated?

  • Formulation strategies :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • pH adjustment : Dissolve the compound in slightly acidic buffers (pH 5–6) to stabilize the ester group .
    • Experimental validation : Compare IC₅₀ values in buffer vs. serum-containing media to assess solubility-driven false negatives .

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